molecular formula C18H17N7OS B4479006 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4479006
M. Wt: 379.4 g/mol
InChI Key: FEFSONWWNNHWPE-UHFFFAOYSA-N
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Description

7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique fusion of pyrimidine and triazolopyrimidine rings

Preparation Methods

The synthesis of 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrimidine ring, followed by the introduction of the morpholine and thiophene groups, and finally the construction of the triazolopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s unique structure makes it useful in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Compared to other similar compounds, 7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of structural features. Similar compounds include:

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor. These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-[4-(7-methyl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS/c1-12-13(14-4-5-19-17(21-14)24-6-8-26-9-7-24)11-20-18-22-16(23-25(12)18)15-3-2-10-27-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFSONWWNNHWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CS3)C4=NC(=NC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
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7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
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7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-Methyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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